N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
The compound “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Structural Characterization : The synthesis of similar sulfonamide compounds involves complex chemical reactions that yield novel compounds with potential for drug development. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists showcases the intricate process of creating new molecules that could target HIV-1 infections (Cheng De-ju, 2015).
- Molecular Dynamics and Computational Studies : Research includes computational studies and characterizations, like the study on a new sulfonamide molecule derived from dimethyl-nitroaniline, providing insights into the electronic and structural properties critical for further drug development (P. Murthy et al., 2018).
Potential Therapeutic Applications
- Anticancer Activity : Some sulfonamide derivatives have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways, suggesting potential therapeutic applications in oncology (A. Cumaoğlu et al., 2015).
- Antibacterial and Antifungal Activities : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibit promising antibacterial activity against several Gram-positive strains, demonstrating the potential for developing new antimicrobial agents (J. Sławiński et al., 2013).
Chemical Properties and Interactions
- Photooxidation Studies : Research on the photooxidation of similar compounds highlights the chemical reactions under specific conditions, contributing to the understanding of their stability and reactivity (G. Miller, D. Crosby, 1983).
- Regioselectivity in Reactions : Studies on the reactions of N-(polychloroethylidene)-sulfonamides with pyrroles reveal insights into the regioselectivity and mechanistic pathways of such chemical processes (I. Rozentsveig et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYIXOZQGLKOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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